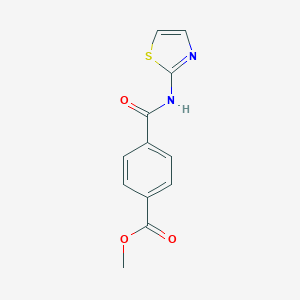![molecular formula C20H14FN3O3S2 B250547 [({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B250547.png)
[({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathway of cytokines, which play a crucial role in the immune system. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
[({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid selectively inhibits JAK3, which is involved in the signaling pathway of cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound blocks the downstream signaling of these cytokines, which play a crucial role in the immune response. This results in the suppression of T-cell activation and proliferation, which is responsible for the pathogenesis of autoimmune diseases.
Biochemical and physiological effects:
This compound has been shown to reduce inflammation and joint damage in animal models of rheumatoid arthritis. In clinical trials, it has demonstrated significant improvements in disease activity and symptoms in patients with rheumatoid arthritis and psoriasis. This compound has also been shown to reduce the incidence of acute rejection in kidney transplant recipients.
Avantages Et Limitations Des Expériences En Laboratoire
[({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid has been extensively studied in animal models and clinical trials, and its safety and efficacy have been established. However, its use is associated with an increased risk of infections, including opportunistic infections and reactivation of latent infections. Therefore, caution should be exercised when using this compound in patients with a history of infections.
Orientations Futures
1. Combination therapy: [({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid has been shown to be effective in combination with other immunosuppressive agents, such as methotrexate, in the treatment of rheumatoid arthritis. Further studies are needed to investigate the optimal combination therapy for different autoimmune diseases.
2. Long-term safety: The long-term safety of this compound is not yet fully understood. Further studies are needed to investigate the potential risks associated with long-term use of this compound.
3. New indications: this compound has shown promise in the treatment of various autoimmune diseases. Further studies are needed to investigate its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and lupus.
4. Novel JAK inhibitors: this compound is one of several JAK inhibitors that have been developed. Further studies are needed to investigate the efficacy and safety of these inhibitors and their potential therapeutic applications in various diseases.
Conclusion:
This compound is a small molecule inhibitor of JAK3 that has shown promise in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Its mechanism of action involves the selective inhibition of JAK3, which blocks the downstream signaling of cytokines that play a crucial role in the immune response. This compound has been extensively studied in animal models and clinical trials, and its safety and efficacy have been established. However, caution should be exercised when using this compound in patients with a history of infections. Further studies are needed to investigate its potential therapeutic applications in other autoimmune diseases and to investigate the long-term safety of this compound.
Méthodes De Synthèse
The synthesis of [({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid involves the condensation of 3-cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinethiol with N-(2-hydroxyethyl)glycine methyl ester hydrochloride, followed by acetylation with acetic anhydride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
[({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and joint damage in animal models of rheumatoid arthritis. In clinical trials, this compound has demonstrated significant improvements in disease activity and symptoms in patients with rheumatoid arthritis and psoriasis.
Propriétés
Formule moléculaire |
C20H14FN3O3S2 |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
2-[[2-[3-cyano-4-(4-fluorophenyl)-6-thiophen-2-ylpyridin-2-yl]sulfanylacetyl]amino]acetic acid |
InChI |
InChI=1S/C20H14FN3O3S2/c21-13-5-3-12(4-6-13)14-8-16(17-2-1-7-28-17)24-20(15(14)9-22)29-11-18(25)23-10-19(26)27/h1-8H,10-11H2,(H,23,25)(H,26,27) |
Clé InChI |
JARLZQQNQKOMSB-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)F)C#N)SCC(=O)NCC(=O)O |
SMILES canonique |
C1=CSC(=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)F)C#N)SCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-({2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250464.png)
![Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)
![Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B250466.png)

![Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate](/img/structure/B250470.png)
![N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B250475.png)
![2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250476.png)
![2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250478.png)
![2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250480.png)
![N-{4-[(butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250483.png)
![N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B250484.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea](/img/structure/B250485.png)
![N,N-diethyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B250486.png)
![Methyl 3-[(morpholin-4-ylcarbonothioyl)carbamoyl]benzoate](/img/structure/B250487.png)
